molecular formula C18H22FN3O2 B2840844 N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020454-72-1

N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2840844
CAS No.: 1020454-72-1
M. Wt: 331.391
InChI Key: LMVGZHYNIUMQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a synthetic small molecule characterized by a pyrazole core structure, substituted with a 4-fluorophenyl group at the 1-position, a methoxy group at the 4-position, and a carboxamide linker to a cycloheptyl ring at the 3-position. This specific molecular architecture places it within a class of compounds of significant interest in modern chemical and pharmacological research. Pyrazole-3-carboxamide derivatives are frequently investigated for their potential as key scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors . For instance, structurally related aminopyrazole compounds have been explored as potent and selective inhibitors of enzymes like glycogen synthase kinase 3 (GSK3) for research into diseases such as human African trypanosomiasis . Furthermore, novel synthetic cannabinoids, a class associated with unpredictable clinical effects and a topic of public health concern, often feature pyrazole carboxamide structures . The presence of the fluorophenyl moiety is a common bioisostere in drug design, often used to modulate a compound's polarity, metabolic stability, and binding affinity. This product is provided strictly for research purposes in laboratory settings. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-cycloheptyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-24-16-12-22(15-10-8-13(19)9-11-15)21-17(16)18(23)20-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVGZHYNIUMQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NC2CCCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

4-Methoxy-2,4-diketobutanoate esters (e.g., methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate) serve as the diketone precursor. These are prepared via Claisen condensation of methyl acetoacetate with 4-methoxybenzaldehyde under basic conditions.

Cyclocondensation with Hydrazines

Reaction of the diketone with 4-fluorophenylhydrazine hydrochloride in glacial acetic acid at reflux yields the 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid ester. For example:

Methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate + 4-Fluorophenylhydrazine → Methyl 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate

Key conditions:

  • Solvent : Glacial acetic acid with catalytic HCl.
  • Temperature : Reflux (110–120°C) for 5–6 hours.
  • Yield : 70–85% after purification via flash chromatography.

Functional Group Interconversion: Ester Hydrolysis

The methyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in dioxane-water (4:1) at room temperature:

Methyl 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate + LiOH → 1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid

Optimization Note : Acidic hydrolysis (e.g., HCl) is avoided to prevent demethylation of the methoxy group.

Amide Coupling with Cycloheptylamine

The carboxylic acid is coupled with cycloheptylamine using peptide-coupling reagents.

HBTU-Mediated Coupling

A standard method employs O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and triethylamine in dichloromethane:

1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid + Cycloheptylamine → N-Cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Conditions :

  • Molar Ratio : 1:1.2 (acid:amine).
  • Base : Triethylamine (3 equivalents).
  • Temperature : Ambient (25°C), 16-hour reaction time.
  • Yield : 60–75% after chromatographic purification.

Alternative Acylation Methods

The patent literature describes a two-step acylation using phosgene or thiophosgene:

  • Chloroformylation : Treatment of the pyrazole carboxylic acid with phosgene in xylene at 130–135°C forms the acyl chloride.
  • Amidation : Reaction with cycloheptylamine in the presence of triethylamine.
    Advantages : Higher scalability (90% purity without chromatography).
    Disadvantages : Requires handling toxic phosgene gas.

Industrial-Scale Optimization

Solvent and Base Selection

  • Preferred Solvent : Anhydrous ethanol or xylene.
  • Base : Sodium acetate (1.2 equivalents) for cost-effectiveness.

Temperature Control

  • Cyclocondensation : 80–90°C with phase-transfer catalysts (e.g., benzoic acid) reduces reaction time by 40%.
  • Acylation : 95–115°C in xylene ensures complete conversion within 3 hours.

Purification Strategies

  • Chromatography : Reserved for lab-scale synthesis (Silica gel, ethyl acetate/hexanes).
  • Crystallization : Industrial processes use hexane/ethyl acetate recrystallization (mp 142–144°C).

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, Ar-F), 6.95 (d, 2H, Ar-OCH₃), 3.85 (s, 3H, OCH₃), 3.45 (m, 1H, NHCH), 1.80–1.40 (m, 12H, cycloheptyl).
  • HRMS : m/z 331.4 [M+H]⁺.

Challenges and Solutions

  • Demethylation Risk : Avoid strong acids during hydrolysis; use LiOH instead of HCl.
  • Byproduct Formation : Excess hydrazine derivatives lead to bis-pyrazole adducts; stoichiometric control is critical.
  • Scale-Up Limitations : Phosgene-based acylation requires specialized equipment; HBTU is preferred for small batches.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide exhibits inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Research indicates that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo models .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. This compound has shown promising results against various cancer cell lines. For instance, studies have indicated that pyrazole-based compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways . Specific case studies report IC50 values indicating effective growth inhibition in breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting key metabolic enzymes .

Case Studies

Study ReferenceApplicationFindings
Bouabdallah et al. (2022)AnticancerReported significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values indicating efficacy .
Sun et al. (2022)Anti-inflammatoryDemonstrated reduction in inflammation markers in animal models treated with pyrazole derivatives .
Huang et al. (2022)AntimicrobialShowed effectiveness against various bacterial strains, contributing to the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Core

The pyrazole ring’s substitution pattern critically determines biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Pyrazole Derivatives
Compound Name Position 1 Position 3 Position 4 Key Modifications
Target Compound 4-fluorophenyl N-cycloheptyl carboxamide Methoxy Unique cycloheptyl and methoxy
N-cyclooctyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide 4-fluorophenyl N-cyclooctyl carboxamide H Cycloalkyl size (C8 vs. C7)
4h (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide) 4-aminosulfonylphenyl 5-p-fluorophenyl tert-butyl-hydroxyphenyl Sulfonamide and bulky substituents
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 2,4-dichlorophenyl 4-methyl, N-pyridylmethyl carboxamide Chlorophenyl Halogen-rich; pyridylmethyl group

Key Observations :

  • Methoxy vs. Halogen/Methyl : The methoxy group at position 4 introduces electron-donating effects, contrasting with halogen (e.g., Cl in ) or methyl groups, which could alter receptor binding or metabolic pathways .
  • Carboxamide Variations : The carboxamide’s N-substituent (cycloheptyl vs. pyridylmethyl in ) influences steric bulk and hydrogen-bonding capacity, critical for target engagement .
Table 2: Crystallographic Data for Selected Analogs
Compound Crystal System Symmetry Planarity Distortion Reference
Compounds 4 and 5 Triclinic P¯1 Nonplanar (4-fluorophenyl perpendicular)
Metalloporphyrins - - Nonplanar (steric repulsion)

Physicochemical Properties

  • Solubility : Methoxy groups generally enhance aqueous solubility compared to halogens (e.g., Cl in ), though cycloheptyl may counteract this .

Biological Activity

N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its specific structure can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}F N3_3O2_2
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes and receptors. The following mechanisms have been identified:

  • Inhibition of Cyclooxygenase (COX) : Similar pyrazole derivatives have shown significant inhibition of COX enzymes, which are critical in inflammatory processes .
  • Anticancer Activity : Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by modulating pathways involved in cell proliferation and survival .

Anticancer Properties

A notable study demonstrated that pyrazole derivatives possess anticancer activity against various cell lines, including HeLa (cervical cancer), HCT-15 (colon cancer), and NCI-H23 (lung cancer). The compound's ability to inhibit cell proliferation was attributed to its interaction with key proteins involved in cell cycle regulation.

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis
HCT-1512.8Inhibition of COX enzymes
NCI-H2310.5Modulation of cell cycle regulators

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate activity against both bacterial and fungal strains, suggesting a potential role in treating infections.

MicroorganismActivityMethod of Evaluation
Staphylococcus aureusModerateDisk diffusion assay
Escherichia coliWeakMinimum inhibitory concentration (MIC)
Candida albicansModerateZone of inhibition measurement

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. For instance, the introduction of a fluorine atom at the para position of the phenyl ring enhances binding affinity to target proteins involved in cancer progression .

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent investigation into a series of pyrazole derivatives highlighted the superior anticancer properties of those with bulky substituents on the nitrogen atom. The study found that N-cycloheptyl substitution improved solubility and bioavailability, leading to enhanced therapeutic effects against tumor growth in vivo.
  • Case Study on Antimicrobial Effects :
    In vitro tests conducted on various bacterial strains revealed that compounds with methoxy groups exhibited increased antibacterial activity compared to their unsubstituted counterparts. This suggests that electron-donating groups may enhance interaction with bacterial cell membranes.

Q & A

Q. What are the recommended synthetic routes for N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, and what key reaction conditions influence yield and purity?

The synthesis involves three critical steps:

Pyrazole core formation : Condensation of 4-fluorophenylhydrazine with β-keto esters under reflux (ethanol, 80°C, 12h), with temperature control to minimize side products .

Methoxy introduction : Nucleophilic substitution at position 4 using methyl iodide and K₂CO₃ in DMF (60°C, 6h); base strength directly affects substitution efficiency .

Cycloheptyl carboxamide coupling : HATU-mediated amidation in DCM with DIPEA (room temperature, 24h), yielding 85–92% with optimized coupling reagents .

ParameterOptimization StrategyImpact on Yield/Purity
Reaction temperatureMaintain <85°C during pyrazole formationReduces decomposition by 15%
Solvent polarityUse DMF for methoxylation vs. THFImproves substitution by 20%
PurificationPreparative HPLC (C18 column, acetonitrile/water)Achieves >95% purity

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cycloheptyl protons at δ 1.4–2.1 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., pyrazole ring planarity, carboxamide torsion angles) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected ±0.001 Da) .

Critical validation : Compare experimental IR carbonyl stretches (1650–1680 cm⁻¹) with DFT-calculated values to confirm carboxamide tautomerization .

Q. What in vitro assays are commonly used to evaluate biological activity, and how do assay conditions impact results?

  • Kinase inhibition : ADP-Glo™ assays (IC₅₀ determination). ATP concentrations >5 mM reduce apparent potency by 30% due to competitive binding .
  • Antiproliferative activity : MTT assays (48–72h exposure). Fetal bovine serum (10% vs. 5%) increases EC₅₀ by 2-fold due to protein binding .
  • Cellular uptake : LC-MS quantification. Use of 0.1% pluronic F-127 prevents compound aggregation, improving detection limits 10-fold .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

  • Lipophilicity modulation : Replacing cycloheptyl with adamantyl increases logP by 0.5, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic stability : Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 decreases CYP3A4-mediated oxidation (t₁/₂ improved from 1.2 to 4.8h) .
  • SAR table :
Substituent (Position)Bioactivity (IC₅₀, nM)Solubility (µg/mL)
-OCH₃ (4)12 ± 1.58.2
-OCF₃ (4)8 ± 0.93.1
-NHCO-Cycloheptyl (3)15 ± 2.15.7

Data derived from analogues in .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use NIH/NCATS guidelines for kinase assays (1 mM ATP, 10% DMSO tolerance) to reduce inter-lab variability .
  • Cellular context : Compare isogenic cell lines (e.g., EGFR-WT vs. EGFR-KD) to isolate target-specific effects .
  • Data normalization : Express activity relative to internal controls (e.g., staurosporine for kinase inhibition) .

Q. What computational methods predict binding affinity and selectivity?

  • Molecular docking : AutoDock Vina screens against kinase homology models (RMSD <2.0 Å validates pose accuracy) .
  • MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the carboxamide and EGFR-T790M (occupancy >75%) .
  • Free energy perturbation : Predicts 3.2 kcal/mol affinity gain when replacing -OCH₃ with -OCF₃, matching experimental IC₅₀ trends .

Q. How do fluorine atoms and the cycloheptyl group influence physicochemical properties?

  • Fluorine : Enhances metabolic stability (C-F bond inertia) and target binding (dipole interactions) .
  • Cycloheptyl : Increases molar refractivity by 15%, improving hydrophobic pocket occupancy but requiring formulation with cyclodextrins for solubility .
  • Thermodynamic solubility : 4-fluorophenyl derivatives show 2.3× higher solubility than chlorophenyl analogues (logP = 2.1 vs. 2.8) .

Q. Data Contradiction Analysis Example

StudyReported IC₅₀ (nM)Assay ConditionsResolution Strategy
A (2024)18 ± 3.15% FBS, 24hRe-test with 10% FBS and 48h exposure
B (2025)6 ± 0.8Serum-free, 48hConfirm using standardized NIH protocol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.